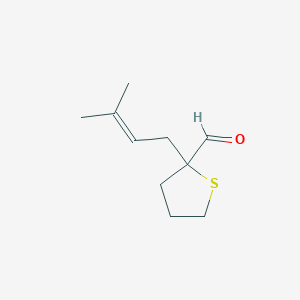

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde

Description

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane (tetrahydrothiophene) ring substituted at the 2-position with a 3-methylbut-2-en-1-yl (prenyl) group and a carbaldehyde functional group.

Properties

Molecular Formula |

C10H16OS |

|---|---|

Molecular Weight |

184.30 g/mol |

IUPAC Name |

2-(3-methylbut-2-enyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C10H16OS/c1-9(2)4-6-10(8-11)5-3-7-12-10/h4,8H,3,5-7H2,1-2H3 |

InChI Key |

JSQURVBFBKQBBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1(CCCS1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-yl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(3-Methylbut-2-en-1-yl)thiolane-2-carboxylic acid.

Reduction: 2-(3-Methylbut-2-en-1-yl)thiolane-2-methanol.

Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiolane ring may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiolane Derivatives

- 2-Formylthiolane : The parent compound lacking the prenyl substituent exhibits reduced steric hindrance and lower lipophilicity. Its carbaldehyde group is more accessible for reactions, but it lacks the conjugated diene system present in the prenyl group, which could influence photochemical or catalytic behavior.

- 2-(Alkyl)thiolane-2-carbaldehydes : Substituting the prenyl group with saturated alkyl chains (e.g., methyl or ethyl) reduces π-electron conjugation and oxidative instability. For example, 2-(n-pentyl)thiolane-2-carbaldehyde would lack the electrophilic α,β-unsaturated site, altering reactivity in Diels-Alder or Michael addition pathways.

Prenyl-Substituted Heterocycles

- 2-(3-Methylbut-2-en-1-yl)guanidine; sulfuric acid (): This metabolite shares the prenyl group but replaces the thiolane-carbaldehyde with a guanidine-sulfuric acid complex. The absence of the sulfur ring and aldehyde group diminishes its capacity for redox chemistry but enhances hydrogen-bonding interactions.

- Prenyl-substituted furans or pyrrolidines: Compared to thiolane analogs, oxygen- or nitrogen-containing rings (e.g., furan or pyrrolidine) exhibit distinct electronic profiles.

Carbaldehyde-Containing Compounds

- Cyclobutanecarbaldehyde derivatives (): Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride features a strained cyclobutane ring and ester/amine groups.

- Aromatic aldehydes (e.g., benzaldehyde) : Unlike the aliphatic thiolane system, aromatic aldehydes engage in resonance stabilization, reducing electrophilicity. The prenyl-thiolane system may offer superior steric protection for the aldehyde group compared to planar aromatic systems.

Key Research Findings and Data Tables

Table 1: Comparative Properties of Selected Analogous Compounds

Table 2: Hypothetical Physicochemical Comparison*

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 2.8 | ~10 (organic solvents) | 45–55 (est.) |

| 2-Formylthiolane | 1.2 | ~50 (polar solvents) | 80–85 |

| 2-(n-Pentyl)thiolane-2-carbaldehyde | 3.5 | ~5 (organic solvents) | 30–40 |

| Methyl 1-(methylamino)cyclobutanecarboxylate | 0.9 | ~100 (aqueous) | 120–125 |

Discussion of Structural and Functional Divergence

- This contrasts with cyclopropane or cyclobutane systems (as in ), where ring strain dominates reactivity .

- Steric and Conformational Factors : The prenyl group’s bulk may shield the carbaldehyde, slowing nucleophilic attack compared to less-hindered analogs like 2-formylthiolane.

Biological Activity

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiolane ring with an aldehyde functional group and a branched aliphatic side chain. Its structure can be represented as follows:

This structure suggests potential reactivity due to the presence of the aldehyde group, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the modulation of enzyme activities and interaction with cellular pathways.

Inhibition of Histone Acetyltransferases

One study explored the inhibition of histone acetyltransferase (HAT) p300 by compounds structurally related to thiolanes. The findings suggested that these compounds could influence gene transcription by modulating histone acetylation, which is critical in cancer biology and other diseases .

Antiviral Properties

Chalcones and their derivatives have been extensively studied for antiviral properties, particularly against SARS-CoV-2. Although not directly linked to this compound, these findings indicate a broader potential for similar compounds in antiviral applications .

Pharmacological Effects

The biological activities attributed to this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Modulates gene expression through HAT inhibition, potentially impacting tumor growth. |

| Antiviral | Potential activity against viral replication pathways, as seen in chalcone derivatives. |

| Antimicrobial | Exhibits inhibitory effects on various pathogens, although specific data on this compound is limited. |

Case Studies and Research Findings

- Histone Acetylation Studies : A study demonstrated that compounds inhibiting p300 HAT could lead to altered acetylation patterns of histones, impacting gene expression related to cancer progression .

- Chalcone Derivatives : Research on chalcones has shown that structural modifications can enhance their biological activity, suggesting that similar modifications on this compound could yield compounds with improved efficacy against specific targets .

- Antimicrobial Activity : Investigations into related thiolane derivatives have indicated potential antimicrobial properties, warranting further exploration into the specific effects of this compound against various microbial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde?

- The compound can be synthesized via alkylation of thiolane-2-carbaldehyde with 3-methylbut-2-en-1-yl halides under basic conditions. Alternative routes include coupling reactions using transition-metal catalysts (e.g., Pd or Cu) to introduce the prenyl group (3-methylbut-2-en-1-yl). Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature control to avoid side reactions like oxidation of the aldehyde group .

- Key characterization techniques : NMR (¹H/¹³C) to confirm regioselectivity, GC-MS for purity assessment, and elemental analysis for stoichiometric validation .

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For example, SHELX software (SHELXL/SHELXS) can refine molecular geometry, bond lengths, and angles, particularly for the thiolane ring and prenyl substituent .

- Experimental design : Crystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood due to potential volatility of the aldehyde group. Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Waste disposal : Segregate aldehyde-containing waste and treat with oxidizing agents (e.g., KMnO₄) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the 3-methylbut-2-en-1-yl group influence the reactivity of the thiolane-2-carbaldehyde moiety?

- The electron-donating prenyl group may stabilize the aldehyde via hyperconjugation, altering its electrophilicity. Computational studies (DFT, e.g., Gaussian or ORCA) can model charge distribution and predict reactivity in nucleophilic additions (e.g., Grignard reactions). Compare with non-prenylated analogs to isolate electronic contributions .

- Experimental validation : Perform kinetic studies on aldehyde-specific reactions (e.g., Schiff base formation) under controlled conditions .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

- Contradictions may arise from impurities or tautomerism. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze. Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns. For NMR, employ 2D techniques (COSY, HSQC) to assign overlapping signals .

- Case example : In thiophene-carbaldehyde derivatives, MS [M⁺] peaks at m/z 228 were resolved via HRMS and cross-checked with elemental analysis .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Molecular docking (AutoDock) or molecular dynamics (MD) simulations can assess interactions with catalytic sites (e.g., enzymes or metal surfaces). Focus on the aldehyde’s orientation relative to the prenyl group in sterically constrained environments. Validate predictions with experimental catalysis data (e.g., enantioselectivity in asymmetric synthesis) .

Methodological Notes

- Data cross-referencing : Compare synthetic yields and spectral data with structurally similar compounds, such as thiophene-2-carbaldehyde derivatives, to identify trends in reactivity .

- Instrumentation : Prioritize high-field NMR (≥500 MHz) and SC-XRD for unambiguous structural assignments. For unstable intermediates, use in-situ FTIR to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.